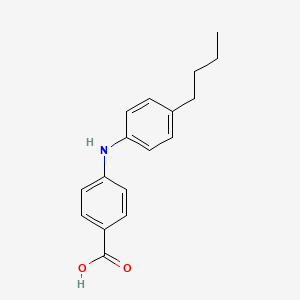

4-(4-Butylanilino)benzoic acid

Cat. No. B8385951

M. Wt: 269.34 g/mol

InChI Key: WNKLNKJVJQCQAN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07223879B2

Procedure details

An oven-dried resealable Schlenk flask was evacuated and backfilled with argon. The flask was charged with Pd2 dba3 (9.2 mg, 0.01 mmol, 2 mol % Pd), Ligand 1 (19 mg, 0.04 mmol, 4 mol %), pulverized KOH (168 mg, 3.0 mmol), and 4-amino-benzoic acid (165 mg, 1.2 mmol). The flask was evacuated and backfilled with argon (3×) and then capped with a rubber septum. To the flask was added t-BuOH (2.0 mL), 4-n-butylchlorobenzene (168 mg, 1.0 mmol) and t-BuOH (0.5 mL). The septum was replaced with a Teflon screwcap, the flask was sealed, and the mixture was heated to 100° C. with stirring until the starting aryl chloride was consumed by GC analysis (3 h). The reaction was cooled to room temperature, diluted with 5% aq. NaOH and extracted with Et2O. The aqueous layer was cooled to 0° C. and acidified with HCl (12.0 M) until pH ˜4. The aqueous layer was extracted with Et2O, dried over anh. MgSO4, filtered, and concentrated under reduced pressure to give crude product (248 mg). The product was purified by re-crystallizing in hot hexanes/chloroform to give faint brown platelets (209 mg, 78%).

[Compound]

Name

Teflon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

aryl chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Ligand 1

Quantity

19 mg

Type

catalyst

Reaction Step Five

Name

Identifiers

|

REACTION_CXSMILES

|

[OH-].[K+].[NH2:3][C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=1.[CH2:13]([C:17]1[CH:22]=[CH:21][C:20](Cl)=[CH:19][CH:18]=1)[CH2:14][CH2:15][CH3:16]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].CC1C=CC(C(C2C=CC(C)=CC=2)C(=O)C(C)C)=CC=1.CC(O)(C)C>[CH2:13]([C:17]1[CH:22]=[CH:21][C:20]([NH:3][C:4]2[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=2)=[CH:19][CH:18]=1)[CH2:14][CH2:15][CH3:16] |f:0.1,4.5.6.7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

168 mg

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Step Two

|

Name

|

|

|

Quantity

|

165 mg

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC=C(C(=O)O)C=C1

|

Step Three

[Compound]

|

Name

|

Teflon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

aryl chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

9.2 mg

|

|

Type

|

catalyst

|

|

Smiles

|

C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

|

|

Name

|

Ligand 1

|

|

Quantity

|

19 mg

|

|

Type

|

catalyst

|

|

Smiles

|

CC1=CC=C(C=C1)C(C(C(C)C)=O)C1=CC=C(C=C1)C

|

Step Six

|

Name

|

|

|

Quantity

|

168 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)C1=CC=C(C=C1)Cl

|

|

Name

|

|

|

Quantity

|

0.5 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(C)(C)O

|

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(C)(C)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

An oven-dried resealable Schlenk flask was evacuated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was evacuated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

capped with a rubber septum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the flask was sealed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was consumed by GC analysis (3 h)

|

|

Duration

|

3 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction was cooled to room temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted with 5% aq. NaOH

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with Et2O

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The aqueous layer was cooled to 0° C.

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous layer was extracted with Et2O

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anh. MgSO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under reduced pressure

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC)C1=CC=C(C=C1)NC1=CC=C(C(=O)O)C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 248 mg | |

| YIELD: CALCULATEDPERCENTYIELD | 92.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |